molecular formula C14H18N2O4S B2372237 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 554404-31-8

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2372237
CAS No.: 554404-31-8
M. Wt: 310.37
InChI Key: JIJZORVXNFXVIL-UHFFFAOYSA-N
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Description

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl group and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 3,4,5-triethoxybenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Nucleophiles like amines or thiols can react with the oxadiazole ring under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Oxadiazoles: Resulting from nucleophilic substitution reactions.

    Polycyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent.

    Materials Science: It can be used in the development of new materials with unique electronic properties.

    Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can also interact with various biological receptors, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of ethoxy groups, which can influence its solubility and reactivity compared to its methoxy analogs. The thiol group also provides distinct chemical reactivity, making it useful for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJZORVXNFXVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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